6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one is a chemical compound with the molecular formula and a molecular weight of approximately 238.08 g/mol. This compound belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. Specifically, it features a spirocyclic structure involving a cyclopropane ring fused with an isoindoline moiety. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
The compound is classified under various chemical databases, with its CAS number being 1378865-57-6. It is also referred to by several synonyms, including 6'-Bromo-1'H-spiro[cyclopropane-1,3'-indole]-2'-one and 6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one . The structure of this compound has been documented in multiple chemical literature sources and databases.
The synthesis of 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one can be achieved through various methods. One notable approach involves the cyclopropanation of isoindolinones using tosylhydrazone salts as a safer alternative to diazo compounds. This method has demonstrated high yields and selectivity .
A typical reaction sequence might include:
The reaction conditions often involve mild temperatures and can be performed in common solvents like ethanol or methanol .
The molecular structure of 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one features a spirocyclic arrangement where the cyclopropane ring is directly connected to an isoindoline system. The compound's structure can be visualized as follows:
6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one can participate in various chemical reactions due to its functional groups. Notably, it has been evaluated for biological activity against different cancer cell lines, indicating its potential as an anticancer agent .
Key reactions include:
The mechanism of action for 6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one in biological systems likely involves interactions with specific cellular targets that lead to apoptosis in cancer cells. The compound's structure allows it to engage with various biomolecules, potentially disrupting critical pathways involved in cell proliferation and survival .
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against human cancer cell lines such as DU-145 (prostate), HeLa (cervical), and A-549 (lung) . The IC50 values for these compounds suggest potent activity at low concentrations.
Scientific Uses
6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one has potential applications in:
Research continues into optimizing its synthesis and exploring its derivatives for enhanced therapeutic efficacy . The unique structural features of this compound make it a candidate for further exploration in drug development initiatives targeting cancer therapies.
The construction of the spiro[cyclopropane-1,1'-isoindolin]-3'-one scaffold requires precise cyclization strategies to fuse the strained cyclopropane ring with the isoindolinone moiety. A prevalent approach involves intramolecular cyclization of halogenated precursors under acidic or basic conditions. For instance, γ-brominated amide precursors can undergo dehydrohalogenation to generate the cyclopropane ring, leveraging the electron-withdrawing nature of the adjacent carbonyl group to facilitate ring closure. Alternatively, carbene insertion reactions using diazo compounds in the presence of transition metals (e.g., copper or rhodium catalysts) allow cyclopropanation onto pre-formed isoindolinone alkenes. This method achieves high diastereoselectivity but requires careful optimization of steric and electronic effects to maintain the integrity of the brominated aromatic system. Acid-mediated ring closure of ortho-functionalized benzyl cyclopropane carboxylates represents another viable route, though yields may vary significantly (30–75%) depending on substituent effects .
Table 1: Cyclization Methods for Spiro Core Formation
Precursor Type | Conditions | Key Intermediate | Yield Range |
---|---|---|---|
γ-Brominated Amide | K₂CO₃, DMF, 80°C | Alkene-activated cyclopropane | 45–65% |
Diazo/Isoindolinone Alkene | Rh₂(OAc)₄, CH₂Cl₂, reflux | Metal-carbene complex | 60–75% |
ortho-Halobenzyl Cyclopropane | H₂SO₄, AcOH, 100°C | Cyclopropylcarbinyl cation | 30–55% |
Sequential bromination and cyclization protocols offer efficient access to 6'-bromospiro[cyclopropane-1,1'-isoindolin]-3'-one by decoupling aromatic functionalization from spiroannulation. This typically begins with bromination of a substituted ortho-phthalimide derivative at the para-position relative to the carbonyl group, exploiting the directing effect of the electron-withdrawing imide. N-Bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile achieves regioselective bromination at >85% selectivity. Subsequent cyclization employs strong bases (e.g., NaH or DBU) to induce intramolecular alkylation via nucleophilic displacement or Michael addition, forming the cyclopropane ring. Critical to success is the timing of bromination: Early-stage bromination simplifies purification but may hinder cyclization due to steric constraints, while late-stage bromination risks functional group incompatibility. Yields improve significantly (70–82%) when bromination precedes ring closure due to reduced steric hindrance [2].
Transition metal catalysis enables convergent, step-economical assembly of the spirocyclic core under mild conditions. Palladium-catalyzed [2+1] cycloadditions between brominated isoindolinone-derived alkenes and diazo compounds generate the cyclopropane ring with high stereocontrol. Key innovations include:
Achieving exclusive bromination at the 6'-position of the spirocyclic isoindolinone demands strategic substrate design and optimized electrophilic conditions. The electron-rich C5–C8 positions of the isoindolinone ring exhibit varying reactivities: C6 is inherently activated toward electrophilic substitution due to resonance effects from the lactam carbonyl. Key parameters for regiocontrol include:
Table 2: Bromination Regioselectivity Modulators
Factor | Effect on C6 Selectivity | Optimal Condition |
---|---|---|
Solvent Polarity | ↑ in non-polar solvents | DCM > Acetonitrile > DMF |
Catalyst (Lewis Acid) | ↑ with FeBr₃ | 10 mol% FeBr₃, 0°C |
Protecting Group (N) | ↑ with N-alkyl groups | N-Methyl > N-H > N-Boc |
Brominating Agent | NBS > Br₂ | 1.05 eq. NBS, slow addition |
Mechanistic studies suggest NBS with catalytic FeBr₃ in dichloromethane at 0°C affords >95% 6'-bromo regioisomer by slowing reaction kinetics and enhancing electronic differentiation between C6 and C8 positions. Computational analyses confirm the C6 position’s lower activation energy (ΔΔG‡ = 2.8 kcal/mol) for electrophilic attack compared to C8 due to superior charge delocalization into the carbonyl [2] [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6